N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a triazolopyridine ring, making it an interesting subject for research in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-25-14-7-10-3-5-13(12(10)8-15(14)26-2)19-17(23)11-4-6-16-20-21-18(24)22(16)9-11/h4,6-9,13H,3,5H2,1-2H3,(H,19,23)(H,21,24) |
InChI Key |
UODUSFDLYGGHPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CN4C(=NNC4=O)C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves several steps. The starting material, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is synthesized through a series of reactions including the Michael addition reaction . The triazolopyridine ring is then introduced through cyclization reactions under specific conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indene derivatives and triazolopyridine compounds. For example, Donepezil hydrochloride, a well-known acetylcholine esterase inhibitor, shares structural similarities with this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
